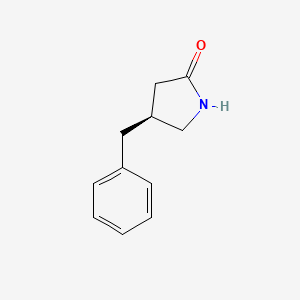
2-Pyrrolidinone, 4-(phenylmethyl)-, (4S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrrolidinone, 4-(phenylmethyl)-, (4S)-: is a chiral compound belonging to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams that are widely recognized for their versatile biological activities and applications in medicinal chemistry . The presence of a chiral center at the 4-position of the pyrrolidinone ring imparts unique stereochemical properties to the compound, making it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyrrolidinone, 4-(phenylmethyl)-, (4S)- typically involves the construction of the pyrrolidinone ring followed by the introduction of the phenylmethyl group at the 4-position. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The stereochemistry at the 4-position can be controlled using chiral catalysts or starting materials .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production while maintaining the desired stereochemistry .
Chemical Reactions Analysis
Types of Reactions: 2-Pyrrolidinone, 4-(phenylmethyl)-, (4S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially converting it to different derivatives.
Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are used under conditions that favor substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
Chemistry: In chemistry, 2-Pyrrolidinone, 4-(phenylmethyl)-, (4S)- is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing chiral catalysts .
Biology: The compound’s biological activity is of interest in the field of biochemistry. It can be used to study enzyme interactions and protein binding due to its specific structural features .
Medicine: In medicinal chemistry, 2-Pyrrolidinone, 4-(phenylmethyl)-, (4S)- is explored for its potential therapeutic applications. It may serve as a lead compound for the development of drugs targeting specific biological pathways .
Industry: Industrially, the compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of 2-Pyrrolidinone, 4-(phenylmethyl)-, (4S)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Pyrrolidinone: A parent compound with a similar structure but lacking the phenylmethyl group.
Pyrrolone: Another five-membered lactam with different substituents and biological activities.
Uniqueness: 2-Pyrrolidinone, 4-(phenylmethyl)-, (4S)- is unique due to its specific stereochemistry and the presence of the phenylmethyl group. These features contribute to its distinct biological activity and reactivity, setting it apart from other similar compounds .
Properties
CAS No. |
881404-51-9 |
|---|---|
Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
(4S)-4-benzylpyrrolidin-2-one |
InChI |
InChI=1S/C11H13NO/c13-11-7-10(8-12-11)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13)/t10-/m0/s1 |
InChI Key |
OKESWHAZOJRHIT-JTQLQIEISA-N |
Isomeric SMILES |
C1[C@@H](CNC1=O)CC2=CC=CC=C2 |
Canonical SMILES |
C1C(CNC1=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















